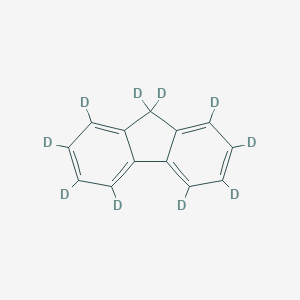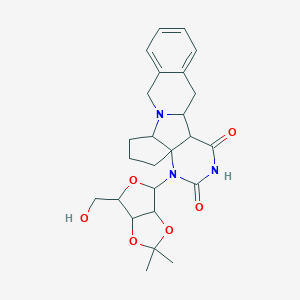
Omrcppi
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Omrcppi is a synthetic peptide that has gained attention in scientific research due to its potential applications in various fields. This peptide is synthesized using a unique method that allows for its purification and isolation, making it a valuable tool for researchers. In
Mecanismo De Acción
The mechanism of action of Omrcppi is not fully understood, but it is believed to interact with specific proteins and modulate their activity. Omrcppi has been shown to bind to a variety of proteins, including enzymes, receptors, and transcription factors. By binding to these proteins, Omrcppi can alter their activity and affect downstream signaling pathways. This modulation of protein activity can have a wide range of effects on cellular function and physiology.
Efectos Bioquímicos Y Fisiológicos
Omrcppi has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Omrcppi can inhibit the activity of certain enzymes, modulate the activity of transcription factors, and alter the expression of specific genes. In vivo studies have shown that Omrcppi can affect various physiological processes, such as inflammation, angiogenesis, and wound healing. These effects make Omrcppi a promising tool for the development of new therapies for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Omrcppi in lab experiments is its high purity and specificity. Omrcppi can be easily synthesized and purified, allowing for precise and reproducible experiments. Additionally, Omrcppi can be easily modified to alter its properties and tailor it for specific applications. However, there are also limitations to using Omrcppi in lab experiments. One limitation is its cost, as the synthesis and purification process can be expensive. Additionally, Omrcppi may not be suitable for all applications, as its effects can be highly specific and dependent on the target protein.
Direcciones Futuras
There are many potential future directions for the use of Omrcppi in scientific research. One direction is the development of new drugs based on the properties of Omrcppi. By studying the interactions between Omrcppi and specific proteins, researchers can identify potential drug targets and develop new therapies for various diseases. Another direction is the use of Omrcppi in the study of protein-protein interactions. By developing new tools and techniques for studying these interactions, researchers can gain a better understanding of the molecular mechanisms underlying various biological processes. Finally, the development of new diagnostic tools based on Omrcppi could lead to more accurate and efficient diagnosis of various diseases.
Métodos De Síntesis
Omrcppi is synthesized using solid-phase peptide synthesis (SPPS) method, which involves the sequential addition of amino acids to a growing peptide chain. The SPPS method allows for the production of high purity peptides, as the final product can be easily purified through chromatography techniques. Omrcppi is synthesized using a modified SPPS method, which involves the use of a resin-bound amino acid and a thiol-protecting group. This modification allows for the efficient purification and isolation of the peptide.
Aplicaciones Científicas De Investigación
Omrcppi has a wide range of applications in scientific research. One of the most promising applications is in the field of drug discovery, where it can be used to identify potential drug targets and develop new drugs. Omrcppi can also be used in the study of protein-protein interactions, which are critical for many biological processes. Additionally, Omrcppi can be used to study the structure and function of proteins, as well as to develop new diagnostic tools for various diseases.
Propiedades
Número CAS |
131247-49-9 |
|---|---|
Nombre del producto |
Omrcppi |
Fórmula molecular |
C25H31N3O6 |
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
7-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,7,9-triazapentacyclo[10.8.0.02,6.06,11.014,19]icosa-14,16,18-triene-8,10-dione |
InChI |
InChI=1S/C25H31N3O6/c1-24(2)33-19-16(12-29)32-22(20(19)34-24)28-23(31)26-21(30)18-15-10-13-6-3-4-7-14(13)11-27(15)17-8-5-9-25(17,18)28/h3-4,6-7,15-20,22,29H,5,8-12H2,1-2H3,(H,26,30,31) |
Clave InChI |
VQGVPBCPTREJOA-UHFFFAOYSA-N |
SMILES |
CC1(OC2C(OC(C2O1)N3C(=O)NC(=O)C4C35CCCC5N6C4CC7=CC=CC=C7C6)CO)C |
SMILES canónico |
CC1(OC2C(OC(C2O1)N3C(=O)NC(=O)C4C35CCCC5N6C4CC7=CC=CC=C7C6)CO)C |
Sinónimos |
5,6,7,7a,9,10,14b,14c-octahydro-4-(2,3-O-(1-methylethylidene)-ribofuranosyl)cyclopenta(4,5)pyrimido(5',4':3,4)pyrrolo(2,1-a)isoquinoline-1,3(2H,4H)-dione OMRCPPI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



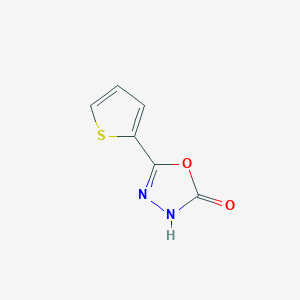
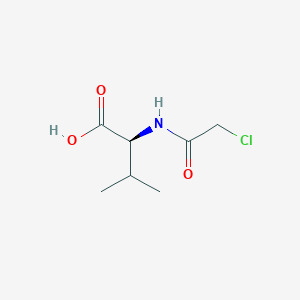
![(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B146233.png)
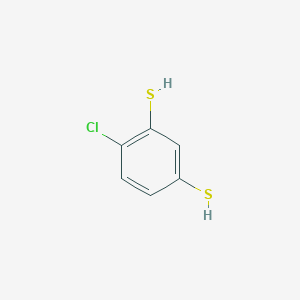
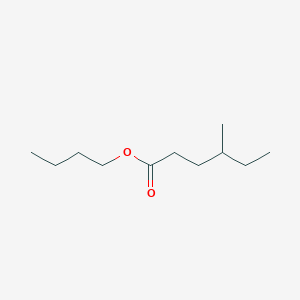

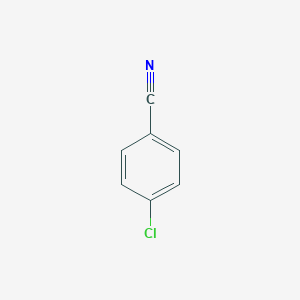

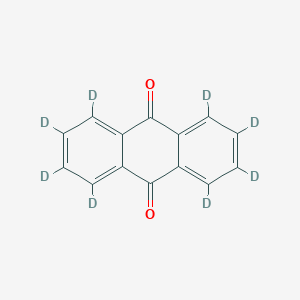
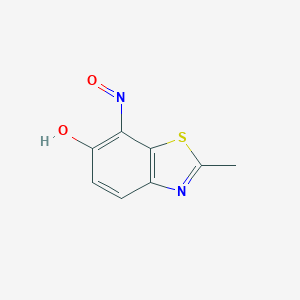

![tert-butyl (2S)-2-[[(Z)-1-[[2-(ethylamino)-2-oxoethyl]amino]-4-methyl-1-oxopent-2-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B146249.png)

